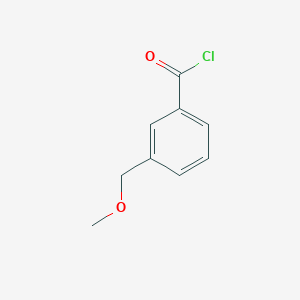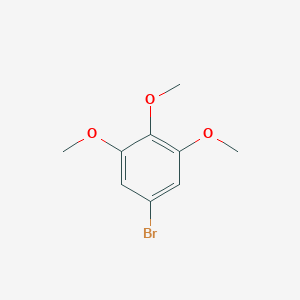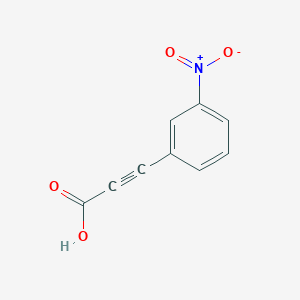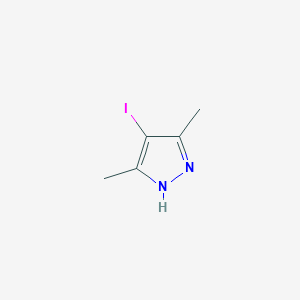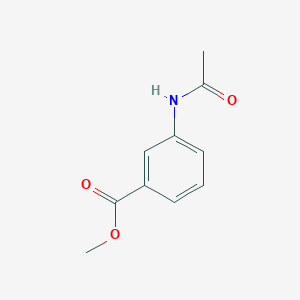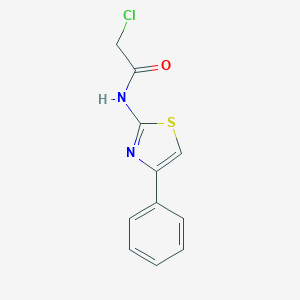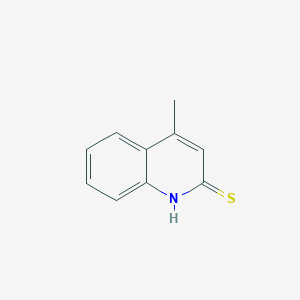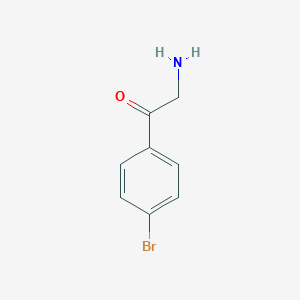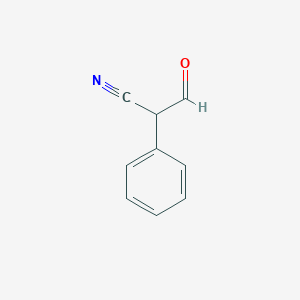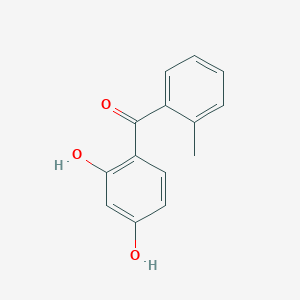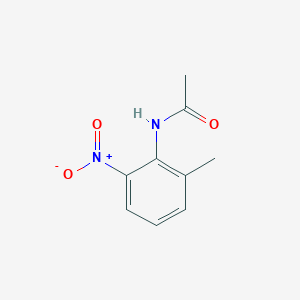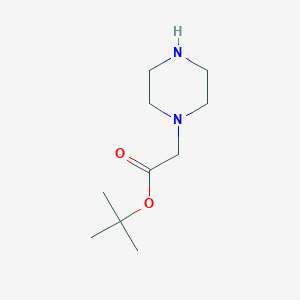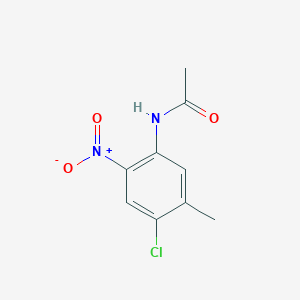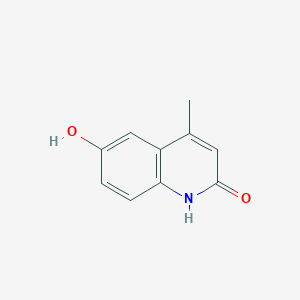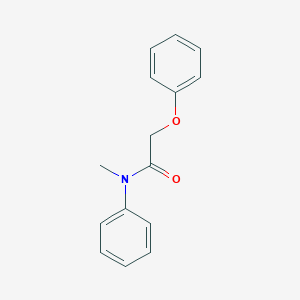
N-methyl-2-phenoxy-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-phenoxy-N-phenylacetamide (MPPA) is a synthetic compound that has been widely studied for its potential application in scientific research. MPPA is a member of the amide family of compounds and is known for its ability to modulate the activity of certain enzymes in the body.
Mécanisme D'action
The mechanism of action of N-methyl-2-phenoxy-N-phenylacetamide involves its ability to bind to the active site of acetylcholinesterase, thereby inhibiting its activity. This results in an increase in the concentration of acetylcholine, which can lead to increased synaptic transmission in the nervous system.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-methyl-2-phenoxy-N-phenylacetamide are primarily related to its ability to modulate the activity of acetylcholinesterase. This can result in increased synaptic transmission in the nervous system, which can have a variety of effects on the body. N-methyl-2-phenoxy-N-phenylacetamide has been shown to improve cognitive function in animal models, and has also been studied for its potential application in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-2-phenoxy-N-phenylacetamide in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase. This allows researchers to study the effects of increased synaptic transmission in the nervous system. However, one limitation of using N-methyl-2-phenoxy-N-phenylacetamide is its potential toxicity. N-methyl-2-phenoxy-N-phenylacetamide has been shown to be toxic to certain cell types, and its use in lab experiments must be carefully monitored.
Orientations Futures
There are several future directions for the study of N-methyl-2-phenoxy-N-phenylacetamide. One area of research is the development of new compounds that are similar in structure to N-methyl-2-phenoxy-N-phenylacetamide, but have improved selectivity and reduced toxicity. Another area of research is the study of the effects of N-methyl-2-phenoxy-N-phenylacetamide on other enzymes in the body, and its potential application in the treatment of other diseases. Finally, the use of N-methyl-2-phenoxy-N-phenylacetamide in combination with other compounds is an area of research that has the potential to yield new insights into the mechanisms of action of these compounds.
Méthodes De Synthèse
N-methyl-2-phenoxy-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of N-methyl-2-phenoxyacetamide with phenylisocyanate. This reaction produces N-methyl-2-phenoxy-N-phenylacetamide and carbon dioxide as a byproduct. Other methods involve the use of N-methyl-2-phenoxyacetamide and phenylisocyanate in the presence of a catalyst such as triethylamine.
Applications De Recherche Scientifique
N-methyl-2-phenoxy-N-phenylacetamide has been studied for its potential application in scientific research, particularly in the field of enzymology. Enzymes are proteins that catalyze biochemical reactions in the body, and N-methyl-2-phenoxy-N-phenylacetamide has been shown to modulate the activity of certain enzymes. Specifically, N-methyl-2-phenoxy-N-phenylacetamide has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine.
Propriétés
Numéro CAS |
18859-21-7 |
|---|---|
Nom du produit |
N-methyl-2-phenoxy-N-phenylacetamide |
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
N-methyl-2-phenoxy-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO2/c1-16(13-8-4-2-5-9-13)15(17)12-18-14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Clé InChI |
YLNWLGACDSFZBG-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |
Autres numéros CAS |
18859-21-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



